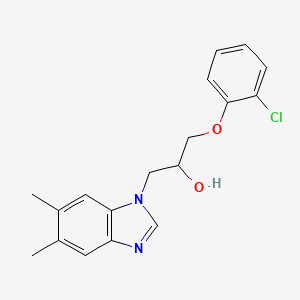
(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)(2-chlorobenzyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)(2-chlorobenzyl)amine is a chemical compound that has been studied for its potential use in scientific research. This compound is also known as BDCAA and has been synthesized using various methods. The purpose of
Mechanism of Action
BDCAA's mechanism of action is not fully understood, but it is believed to act as a ligand for GPCRs and as an inhibitor of enzymes such as MAO and AChE. It has also been suggested that BDCAA may have an effect on the immune system and inflammation.
Biochemical and Physiological Effects:
BDCAA has been found to have various biochemical and physiological effects. It has been shown to have potential as an antidepressant, anxiolytic, and antipsychotic agent. BDCAA has also been found to have potential as an anticancer agent, as it has been shown to induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using BDCAA in lab experiments is that it has been found to be relatively stable and easy to handle. However, one limitation is that it is not widely available and can be expensive to synthesize.
Future Directions
There are many potential future directions for the study of BDCAA. One direction is to further explore its potential as a ligand for GPCRs and as an inhibitor of enzymes such as MAO and AChE. Another direction is to investigate its potential as an anticancer agent. Additionally, further research could be done to explore its potential as an immunomodulatory agent and its effects on inflammation.
Synthesis Methods
BDCAA can be synthesized using different methods, including the Suzuki coupling reaction, Buchwald-Hartwig amination, and the Ullmann reaction. The Suzuki coupling reaction involves the coupling of a boronic acid and an aryl halide in the presence of a palladium catalyst. The Buchwald-Hartwig amination involves the coupling of an aryl halide and an amine in the presence of a palladium catalyst. The Ullmann reaction involves the coupling of an aryl halide and an amine in the presence of a copper catalyst.
Scientific Research Applications
BDCAA has been studied for its potential use in scientific research, particularly in the field of medicinal chemistry. It has been found to have potential as a ligand for G protein-coupled receptors (GPCRs) and as a potential inhibitor of enzymes such as monoamine oxidase (MAO) and acetylcholinesterase (AChE). BDCAA has also been studied for its potential use as an anticancer agent.
properties
IUPAC Name |
6-bromo-N-[(2-chlorophenyl)methyl]-2,3-dihydro-1,4-benzodioxin-7-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrClNO2/c16-11-7-14-15(20-6-5-19-14)8-13(11)18-9-10-3-1-2-4-12(10)17/h1-4,7-8,18H,5-6,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZYFGLBUXBSWNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(C(=C2)Br)NCC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-N-[(2-chlorophenyl)methyl]-2,3-dihydro-1,4-benzodioxin-7-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl (3-{[(3R*,4R*)-3-hydroxy-4-(4-morpholinyl)-1-piperidinyl]methyl}-1H-indol-1-yl)acetate](/img/structure/B5231041.png)
![N~2~-[4-(benzyloxy)phenyl]-N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5231062.png)
![4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-[2-(phenylthio)ethyl]benzamide](/img/structure/B5231074.png)
![diisopropyl [anilino(2-hydroxyphenyl)methyl]phosphonate](/img/structure/B5231080.png)
![3-ethyl-5-{2-[(3-fluorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5231092.png)


![N-[2-(3-chlorophenyl)ethyl]-3-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]propanamide](/img/structure/B5231119.png)
![2-amino-4-(4-bromo-2-thienyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B5231126.png)
![N-[3-nitro-5-(3-pyridinyloxy)phenyl]-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B5231132.png)
![N-(1-{1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B5231139.png)

![5-[2-(1-ethyl-4(1H)-quinolinylidene)ethylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5231152.png)